REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])C.[Li]CC[CH2:13][CH3:14].[Li+].CC([N-][CH:20]([CH3:22])[CH3:21])C.[CH3:23][N:24](P(N(C)C)(N(C)C)=O)C.[CH3:34]I>C1COCC1>[CH2:13]([C:21]1[CH:20]=[CH:22][CH:8]=[C:7]([N:3]2[CH2:2][CH2:1][CH2:34][CH2:6][CH2:4]2)[C:9]=1[C:23]#[N:24])[CH3:14] |f:2.3|
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Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
2-methyl-6-piperidinyl-1-ylbenzonitrile
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
After 30 min stirring at −30° C. the in situ
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an argon-dried 50 mL 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
thermometer and septa with argon inlet
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −76° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −76° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
indicating that the alkylation reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm up to RT
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution (20 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with diethyl ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (eluted with 5% EtOAc in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C#N)C(=CC=C1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |